![molecular formula C9H6F2N2S B069189 2-Amino-4-(3,4-difluorophenyl)thiazole CAS No. 175135-32-7](/img/structure/B69189.png)
2-Amino-4-(3,4-difluorophenyl)thiazole
Overview
Description
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine: is an organic compound characterized by the presence of a thiazole ring substituted with a 3,4-difluorophenyl group and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluoroaniline with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-amino-4-(3,4-difluorophenyl)thiazole, exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, derivatives of 1,3,4-thiadiazole have demonstrated higher antimicrobial activity compared to standard drugs, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The presence of fluorine atoms in the structure enhances its antibacterial efficacy .
Anticancer Properties
Thiazole-based compounds are known for their anticancer activities. Studies have reported that aminothiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from this compound have been evaluated for their cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can lead to increased potency against cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazoles are known to inhibit inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The structural features of this compound may contribute to its ability to modulate inflammatory responses .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli, fungi | |
Anticancer | Induces apoptosis in HepG2 cells | |
Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives for their antimicrobial activity using the agar dilution method. The results indicated that the fluorinated derivatives showed a minimum inhibitory concentration (MIC) lower than that of standard drugs like itraconazole, suggesting their potential as effective antimicrobial agents .
Case Study: Anticancer Activity
In another study focusing on the cytotoxic effects of thiazole derivatives on cancer cell lines, it was observed that modifications at the 4-position significantly enhanced the anticancer activity against multiple cell lines. The findings emphasize the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the presence of the thiazole ring and the difluorophenyl group, which enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Amino-4-(4-chlorophenyl)thiazole
- 2-Amino-4-(4-nitrophenyl)thiazole
Comparison: Compared to these similar compounds, 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.
Biological Activity
2-Amino-4-(3,4-difluorophenyl)thiazole is a compound that belongs to the thiazole family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by various studies and data tables.
Chemical Structure and Properties
- Chemical Formula : C9H7F2N3S
- Molecular Weight : 215.23 g/mol
- CAS Number : 175135-32-7
- Melting Point : 169-171 °C
The compound features a thiazole ring substituted with an amino group and a difluorophenyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of halogen atoms, such as fluorine in this compound, enhances antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Studies show that compounds with similar structures have demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The difluorophenyl substitution is believed to enhance lipophilicity and improve membrane permeability.
Anticancer Activity
The thiazole scaffold has been extensively studied for its anticancer properties. Compounds derived from this scaffold have shown significant cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have evaluated the anticancer potential of this compound against several human cancer cell lines:
- Cell Lines Tested : A549 (lung), HeLa (cervical), HT29 (colon), U251 (glioblastoma)
- Results :
- Selective action towards U251 cells with low toxicity to normal cells.
- IC50 values ranged from nanomolar to micromolar concentrations depending on the specific derivative tested.
Table 2: Anticancer Activity Overview
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | U251 (glioblastoma) | <10 µM | |
Alpelisib derivatives | Various cancer lines | Moderate activity (GI values) |
Antifungal Activity
The antifungal potential of thiazole derivatives has also been documented. Studies indicate that compounds like this compound show promising activity against common fungal pathogens.
Notable Findings
In vitro assays have demonstrated that certain derivatives exhibit significant antifungal effects comparable to established antifungals like fluconazole.
Table 3: Antifungal Activity Comparison
Properties
IUPAC Name |
4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCSJUJQMRFHEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351663 | |
Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-32-7 | |
Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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